[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKADKPVTWWGNZ-CFWCUSOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38NO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview and Key Intermediate Preparation
The compound’s structure comprises three critical subunits:
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A 9,9-dimethylxanthene backbone functionalized with a diphenylphosphino group at the 5-position.
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A benzylamine moiety attached to the xanthene core.
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A chiral 2-methyl-2-propanesulfinamide group at the benzylic position.
Synthesis proceeds via sequential construction of these subunits, followed by stereocontrolled coupling. The xanthene-phosphine intermediate is typically prepared first, as it serves as the foundational scaffold for subsequent functionalization .
Synthesis of 5-Diphenylphosphino-9,9-dimethylxanthene
The xanthene core is synthesized through Friedel–Crafts alkylation of 2-(2-bromophenyl)-ethanol with 2-bromo-4-methylphenol under acidic conditions, followed by cyclization. Phosphination at the 5-position is achieved via palladium-catalyzed cross-coupling using diphenylphosphine and a Pd(PPh₃)₄ catalyst.
Reaction Conditions:
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Substrate: 9,9-Dimethylxanthene-5-bromo
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: None (homogeneous catalysis)
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Solvent: Toluene
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Temperature: 110°C, 24 hours
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Yield: 78–85%
Chiral Sulfinamide Installation
The (R)-2-methyl-2-propanesulfinamide group is introduced using Ellman’s chiral sulfinamide methodology . This involves:
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Imine Formation: Condensation of the benzylamine intermediate with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄.
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Stereoselective Reduction: The resulting sulfinyl imine is reduced with NaBH₄ or L-Selectride® to afford the desired (R,R) configuration.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide |
| Condensation Agent | Ti(OEt)₄ (1.2 equiv) |
| Solvent | THF |
| Temperature | 25°C, 6 hours |
| Reduction Agent | L-Selectride® (1.5 equiv) |
| Diastereomeric Excess | 92–95% de |
The use of Ti(OEt)₄ ensures complete imine formation, while L-Selectride® preferentially reduces the (S) configuration of the sulfinyl imine, yielding the (R,R) product .
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol. Key characterization data includes:
Table 1: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45–7.32 (m, 10H, PPh₂), 6.98–6.85 (m, 4H, xanthene), 4.21 (s, 1H, CHNH), 1.48 (s, 9H, C(CH₃)₃) |
| ³¹P NMR | δ -18.5 (s, PPh₂) |
| Optical Rotation | [α]²⁵D = +42.5° (c = 1.0, CHCl₃) |
| HPLC Purity | 99.2% (Chiralcel OD-H column, hexane/i-PrOH 90:10) |
Mechanistic Insights and Side Reactions
The stereochemical outcome of the sulfinamide installation is governed by a non-chelation-controlled transition state. Computational studies suggest that the sulfinyl oxygen engages in hydrogen bonding with the iminic proton, favoring attack on the less hindered Re face of the imine . Competing pathways include:
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Over-reduction: Excessive L-Selectride® can lead to sulfoxide reduction, mitigated by stoichiometric control.
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Racemization: Prolonged reaction times at elevated temperatures (>40°C) reduce diastereomeric excess.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for the amination and sulfinamide steps, achieving 80% overall yield. Key modifications include:
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Catalyst Recycling: Pd recovery via biphasic extraction.
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Solvent Switch: Replacement of DMF with cyclopentyl methyl ether (CPME) for greener processing.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : C₃₉H₄₀N₁O₂P₁S₁
- Molecular Weight : 617.78 g/mol
Physical Properties
- CAS Number : 2160535-57-7
- Purity : Typically ≥ 98%
- Storage Conditions : Should be stored in a dark place under inert atmosphere at room temperature.
Catalysis
The compound is recognized for its role as a catalyst in various organic transformations, particularly in asymmetric synthesis. The presence of the diphenylphosphino group enhances its ability to facilitate reactions such as:
- Asymmetric Hydrogenation : It has been utilized in the hydrogenation of ketones and imines, leading to high enantioselectivity.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further exploration in drug development.
Biological Imaging
The unique fluorescent properties of the xanthenyl moiety allow for applications in biological imaging:
- Fluorescent Probes : The compound can be employed as a fluorescent probe in cellular imaging studies, aiding in the visualization of biological processes.
Material Science
Due to its phosphine component, the compound can be explored for applications in material science:
- Polymer Chemistry : It may serve as a ligand in the synthesis of new polymeric materials with tailored properties.
Case Study 1: Asymmetric Synthesis
A notable study demonstrated the effectiveness of [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide as a catalyst for the asymmetric hydrogenation of prochiral ketones. The reaction conditions were optimized to yield products with up to 98% enantiomeric excess, showcasing its potential in pharmaceutical applications.
Case Study 2: Anticancer Research
In vitro studies conducted on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, leading to further investigations into its mechanism of action. The results indicated that treatment with these compounds resulted in significant apoptosis rates compared to control groups.
Mechanism of Action
The mechanism by which [S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high selectivity. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional stability and steric control.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their functional distinctions:
Key Findings:
Steric Effects :
- The phenylmethyl group in the target compound provides greater steric shielding than the ethyl analog, improving enantioselectivity in reactions requiring precise spatial control .
- Adamantyl-substituted derivatives (e.g., ) exhibit extreme steric bulk, which can hinder substrate access but stabilize reactive intermediates.
Electronic Modulation :
- Trifluoromethyl groups () introduce electron-withdrawing effects, altering metal-ligand bond strength and substrate activation pathways.
Stereochemical Flexibility :
- Compounds with dual stereocenters (e.g., ) enable fine-tuning of chiral environments, critical for asymmetric induction in complex transformations.
Stability and Handling :
- All phosphine-containing analogs are air-sensitive, necessitating inert storage conditions. Ethyl-substituted variants () may offer slightly improved handling due to reduced steric protection of the phosphine.
Biological Activity
[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide (CAS: 2757083-08-0) is a sulfinamide compound notable for its potential biological activities. This compound features a unique structure that includes a diphenylphosphino group and a xanthenyl moiety, contributing to its reactivity and interaction with biological systems.
- Molecular Formula : C38H38NO2PS
- Molecular Weight : 603.76 g/mol
- Purity : ≥95%
- IUPAC Name : (R)-N-((R)-(5-(diphenylphosphaneyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit inhibitory effects on cancer cell proliferation. The diphenylphosphino group is known to enhance the binding affinity of the compound to certain biological targets, potentially disrupting cancer cell signaling pathways.
- Enzyme Inhibition : The sulfinamide functionality is associated with the inhibition of specific enzymes involved in metabolic pathways. Studies have shown that sulfinamides can act as reversible inhibitors, which may be beneficial in regulating enzyme activity in pathological conditions.
- Neuroprotective Effects : Preliminary studies suggest that compounds containing xanthene derivatives may possess neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Case Study 1: Anticancer Screening
A study evaluated the cytotoxic effects of various sulfinamide derivatives on human cancer cell lines. The results demonstrated that this compound exhibited significant antiproliferative activity against breast and prostate cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Enzyme Inhibition
In vitro assays were performed to assess the inhibitory potential of this compound on carbonic anhydrase (CA) enzymes. The results indicated a competitive inhibition mechanism, suggesting potential applications in treating conditions like glaucoma and obesity where CA plays a pivotal role.
Case Study 3: Neuroprotective Mechanism
In a model of oxidative stress-induced neuronal injury, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for laboratory-scale preparation of [S(R)]-N-[(R)-[5-(Diphenylphosphino)... to ensure high enantiomeric purity?
- The compound’s synthesis involves multicomponent reactions (MCRs) and stereoselective steps, leveraging nucleophilic substitutions and sulfinamide formation. Key methodologies include:
- Chiral auxiliary use : The sulfinamide group acts as a chiral director, enabling asymmetric induction during bond formation .
- Phosphine-ligand coordination : The diphenylphosphino moiety can stabilize intermediates, improving reaction selectivity.
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) and chiral chromatography (e.g., HPLC with amylose-based columns) ensure enantiopurity .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration and bond geometries. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- NMR spectroscopy : P NMR identifies phosphorus environments, while H/C NMR verifies stereochemistry via coupling constants (e.g., for diastereotopic protons) .
- Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Q. What standard techniques characterize its physicochemical properties (e.g., solubility, stability)?
- Solubility profiling : Test in solvents (THF, DCM, DMSO) via dynamic light scattering (DLS) or UV-Vis turbidimetry.
- Thermogravimetric analysis (TGA) : Assesses thermal stability under inert atmospheres.
- Hygroscopicity tests : Monitor mass changes under controlled humidity to evaluate moisture sensitivity .
Advanced Research Questions
Q. How does the diphenylphosphino-sulfinamide hybrid structure influence coordination chemistry in transition metal catalysis?
- Ligand screening : Test coordination with Pd(II), Rh(I), or Ru(II) precursors (e.g., [PdCl(COD)]) via P NMR shifts to confirm metal-ligand binding .
- Catalytic activity assays : Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing turnover frequencies (TOF) with other phosphine ligands .
- X-ray absorption spectroscopy (XAS) : Probes metal-ligand bond distances and electronic states in catalytic intermediates .
Q. What computational methods predict the compound’s electronic properties and reactivity toward biological targets?
- Density functional theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular docking : Simulates interactions with proteins (e.g., kinases) using AutoDock Vina, focusing on phosphine and sulfinamide binding motifs .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales in explicit solvent models .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal binding assays : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish specific binding from non-specific interactions .
- Cellular vs. cell-free systems : Test in vitro (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to identify off-target effects .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity .
Q. What experimental designs elucidate reaction mechanisms involving the sulfinamide group?
- Isotopic labeling : Introduce O or S isotopes to track sulfinamide participation in hydrolysis or redox reactions via MS/MS fragmentation .
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-determining steps .
- In situ IR spectroscopy : Monitors intermediates during reactions (e.g., sulfoxide formation) .
Q. How does this compound compare structurally and functionally to other phosphine-sulfinamide hybrids?
- Comparative crystallography : Overlay SC-XRD structures (e.g., Mercury software) to analyze steric/electronic differences in ligand environments .
- Tafel analysis : Compare electrochemical stability in catalytic cycles using cyclic voltammetry .
- Biological selectivity screens : Test against a panel of receptors (e.g., GPCRs, ion channels) to identify unique target profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
